5-Amino-2-methylbenzenesulfonic acid

Solubility Process Chemistry Azo Dye Synthesis

Industrial pigment synthesis demands high-purity 5-amino-2-methylbenzenesulfonic acid with strict isomer control. This compound is the exclusive diazonium component for Pigment Red 57:1 (≥98% coupling efficiency) and a critical intermediate for FDA-certified D&C Green No. 5. - Water solubility 56 g/L (20°C) - nearly 10× greater than the positional isomer 2-amino-5-methylbenzenesulfonic acid, enabling efficient aqueous processing and simplified product isolation. - Available at 98% purity, the industry-standard specification for dye intermediate applications. - RP-HPLC validated isomer differentiation ensures lot-to-lot consistency for regulated colorant manufacture and pigment shade optimization.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 118-88-7
Cat. No. B086231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methylbenzenesulfonic acid
CAS118-88-7
Synonyms4-toluidine-3-sulfo acid
5-amino-2-methylbenzenesulfonic acid
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)S(=O)(=O)O
InChIInChI=1S/C7H9NO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
InChIKeyBRKFTWHPLMMNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methylbenzenesulfonic Acid Technical Profile


5-Amino-2-methylbenzenesulfonic acid (CAS 118-88-7), also known as 4-aminotoluene-3-sulfonic acid, 4B acid, or p-toluidine-m-sulfonic acid, is a substituted aromatic sulfonic acid containing an amino group ortho to the sulfonic acid moiety on a methyl-substituted benzene ring. The compound exists as an off-white to pale yellow crystalline solid with a molecular weight of 187.22 g/mol and a high melting point exceeding 300°C, reflecting its thermal stability. It is characterized by a predicted pKa of approximately -1.11 for the sulfonic acid group, which imparts strong acidity and significant water solubility (56 g/L at 20°C). This intermediate is commercially available in technical grades typically ranging from 95% to 99% purity, with 98% being a common specification for industrial dye synthesis applications. [1] [2]

Isomer Identity 5-amino-2-methyl substitution pattern defines diazo coupling behavior and pigment outcome.
Process Fit Reported aqueous solubility and thermal stability support homogeneous diazotization and scale-up in dye synthesis.
Procurement Technical grades with consistent purity specification (typically high-purity) for industrial intermediate procurement.

5-Amino-2-methylbenzenesulfonic Acid: Isomer Substitution Failure


The substitution of 5-amino-2-methylbenzenesulfonic acid with its closest positional isomer, 2-amino-5-methylbenzenesulfonic acid (CAS 88-44-8), is not feasible in several key applications due to fundamental differences in physicochemical properties and reactivity. These isomers, while sharing the same molecular formula, differ critically in the relative positioning of the amino and sulfonic acid groups on the aromatic ring, which dictates their behavior in diazotization and coupling reactions. As demonstrated by the quantitative evidence below, 5-amino-2-methylbenzenesulfonic acid exhibits nearly an order of magnitude greater water solubility (56 g/L versus 6 g/L) than its isomer, which significantly impacts process engineering, reaction kinetics, and product isolation in aqueous-based syntheses. Furthermore, the distinct substitution pattern on the aromatic ring alters the electronic environment, directly affecting the regioselectivity and efficiency of diazonium salt formation and subsequent azo coupling reactions. Consequently, generic or in-class substitution without rigorous validation can lead to reduced yields, altered product purity profiles, and compromised performance in downstream applications. [1] [2]

Target (5-Amino-2-methyl)
Substitute (2-Amino-5-methyl)
Reported higher aqueous solubility facilitates homogeneous reaction conditions and work-up.
Lower solubility may shift mass transfer, reaction kinetics, and isolation steps in water-based processes.
Regioselective diazotization yields Pigment Red 57:1 with defined shade and fastness.
Substitution produces Pigment Red 6B, changing color identity and application performance.
Chromatographically distinct in validated QC methods for color additive intermediates.
Analytical method may not correctly resolve or quantify this isomer; impurity profiling fails.

5-Amino-2-methylbenzenesulfonic Acid: Quantitative Procurement Evidence


Water Solubility: Isomer Comparison

5-Amino-2-methylbenzenesulfonic acid exhibits a water solubility of 56 g/L at 20°C [1], which is approximately 9.3-fold greater than that of its positional isomer, 2-amino-5-methylbenzenesulfonic acid (CAS 88-44-8), which has a reported solubility of 6 g/L at the same temperature . This substantial difference in solubility directly influences reaction medium homogeneity, mass transfer limitations, and the efficiency of subsequent diazotization and coupling steps in aqueous dye manufacturing processes.

Water Solubility: Isomer Comparison
Head-to-head
56 g/L vs 6 g/L (9.3-fold) at 20°C
Reported solubility context strongly favors process homogeneity.
Measured in pure water; may vary with ionic strength.
Solubility Process Chemistry Azo Dye Synthesis

Pigment Red 57:1: Exclusive Diazonium Component

In the synthesis of Pigment Red 57:1 (C.I. 15850:1), 5-amino-2-methylbenzenesulfonic acid (referred to as 4-aminotoluene-3-sulfonic acid) is the exclusive diazonium component coupled with 3-hydroxy-2-naphthoic acid [1]. The diazotization reaction efficiency for this specific compound is reported to be 98% or greater, with the reaction proceeding nearly stoichiometrically regardless of agitation efficiency [2]. Substitution with the 2-amino-5-methylbenzenesulfonic acid isomer yields a different azo dye (Pigment Red 6B) with distinct shade and fastness properties, as the altered substitution pattern changes the electronic and steric environment of the chromophore, resulting in a measurable shift in color and performance characteristics .

Pigment Red 57:1 Diazo Component
Reported
≥98% diazotization efficiency; exclusive coupling to 3-hydroxy-2-naphthoic acid
Identity-specific diazo component; substitution yields different pigment.
Pigment Red 6B formed with isomer; shade and fastness diverge.
Pigment Synthesis Diazotization Azo Coupling

D&C Green No. 5 Intermediate Monitoring

A validated reverse-phase liquid chromatographic (RP-HPLC) method for the analysis of D&C Green No. 5 specifically quantifies 5-amino-2-methylbenzenesulfonic acid alongside its positional isomer, 2-amino-5-methylbenzenesulfonic acid, and other manufacturing impurities [1]. The method achieves quantitation of these intermediates at relatively low levels, up to 0.2% (w/w) each, demonstrating the necessity of distinguishing and quantifying this specific isomer as a critical control point in the manufacturing process [1]. The method further achieves recoveries of intermediates and subsidiary colors from samples of D&C Green No. 5 ranging from 96.8% to 103.8%, confirming the analytical validity and the distinct chromatographic behavior of 5-amino-2-methylbenzenesulfonic acid under these conditions [1].

D&C Green No. 5 QC Monitoring
Analytical context
RP-HPLC resolves positional isomers; 96.8–103.8% recovery at 0.2% (w/w) level
Validated analytical distinction supports impurity profiling.
Method uses C18 column and ammonium acetate gradient.
Color Additive Analysis HPLC Impurity Profiling

Commercial Purity Specifications

5-Amino-2-methylbenzenesulfonic acid is commercially available in high purity grades suitable for industrial synthesis. Multiple vendors offer this compound with purity specifications of 98% or 99% . While the positional isomer 2-amino-5-methylbenzenesulfonic acid is also available at similar purity levels (e.g., ≥98.0% by HPLC/T), the critical differentiator lies in the intended application: 5-amino-2-methylbenzenesulfonic acid is specifically utilized as an additive and blue-phase regulator in the synthesis of Pigment Red 57#, an application for which the isomeric purity and positional substitution pattern are critical performance determinants . The procurement of the correct isomer is therefore dictated by the specific synthetic pathway and target product, rather than by a gross purity advantage.

Commercial Purity Specifications
Specification review
≥98% purity (target); comparable purity available for isomer
Selection is application-driven, not purity-driven.
Pigment Red 57# additive vs. Pigment Red 6B intermediate.
Purity Specification Quality Control Bulk Chemical Procurement

Metal Complexes with Schiff Base Ligands

5-Amino-2-methylbenzenesulfonic acid (under the synonym 4-aminotoluene-3-sulfonic acid) acts as a Schiff base ligand precursor, forming salicylidene derivatives that coordinate to Co(II), Ni(II), Cu(II), and Zn(II) ions as a monoanionic terdentate ligand via deprotonated phenolic-O, azomethine-N, and sulfonate-O atoms [1]. The resulting binary and ternary Ni(II) and Zn(II) complexes exhibited significant antimicrobial activity, with Ni(II) complexes showing a Minimum Inhibitory Concentration (MIC) of 2 μg/mL against Candida albicans and 8 μg/mL against Bacillus subtilis, while the Zn(II) ternary complex demonstrated an MIC of 8 μg/mL against Bacillus subtilis [1]. While similar complexation behavior is anticipated for the positional isomer, the specific geometry and antimicrobial potency are likely influenced by the substitution pattern, and no direct comparative study was identified.

Metal Complexes with Schiff Base Ligands
Class-level
Ni(II) complex MIC 2 μg/mL (C. albicans); Zn(II) 8 μg/mL (B. subtilis)
Reported antimicrobial screening context; isomer comparison not available.
Schiff base formation with salicylaldehyde; coordination geometry unverified for isomer.
Coordination Chemistry Schiff Base Ligands Antimicrobial Complexes

5-Amino-2-methylbenzenesulfonic Acid: Key Applications


Pigment Red 57:1 Production

This compound is the exclusive diazonium component for the industrial-scale synthesis of Pigment Red 57:1, a high-volume organic pigment used in printing inks, paints, plastics, and textiles. The documented diazotization efficiency of ≥98% [1] and its specific coupling reaction with 3-hydroxy-2-naphthoic acid are foundational to this process. The isomer 2-amino-5-methylbenzenesulfonic acid yields a different pigment (Pigment Red 6B) and cannot be substituted. [2]

D&C Green No. 5 Quality Control

In the regulated manufacture of the certified color additive D&C Green No. 5, 5-amino-2-methylbenzenesulfonic acid is monitored as a specific process intermediate and potential impurity. Validated RP-HPLC methods enable its quantitation at levels as low as 0.2% (w/w) with high recovery (96.8-103.8%), ensuring compliance with purity specifications. [3] The distinct chromatographic behavior of this isomer relative to 2-amino-5-methylbenzenesulfonic acid is critical for accurate quality control.

Blue-Phase Regulation in Pigment Red 57#

Beyond its role as a primary diazonium component, 5-amino-2-methylbenzenesulfonic acid is also employed as an additive and blue-phase regulator during the synthesis of Pigment Red 57# to fine-tune the final shade of the pigment. This application leverages the specific electronic and steric influence of its substitution pattern on the resulting azo chromophore.

Antimicrobial Metal Complex Precursor

In academic and industrial research settings focused on coordination chemistry and antimicrobial materials, 5-amino-2-methylbenzenesulfonic acid serves as a versatile ligand precursor. Its ability to form Schiff base derivatives that act as terdentate ligands for transition metals has been characterized, with Ni(II) and Zn(II) complexes exhibiting MIC values as low as 2 μg/mL against Candida albicans. [4] This application represents a niche but active area of investigation distinct from its predominant use in dye chemistry.

Application
Selection Property
Validation Focus
Pigment Red 57:1 Synthesis
Isomer-specific diazo component
Pigment identity and coloristic performance
D&C Green No. 5 Quality Control
Analytical distinction by RP-HPLC
Impurity profiling and recovery verification
Blue-Phase Regulation in Pigment Red 57#
Additive-driven shade tuning
Chromophore property control
Antimicrobial Metal Complex Research
Schiff base ligand precursor
Antimicrobial screening endpoints (MIC)

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